molecular formula C13H18O3 B6171929 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid CAS No. 115196-41-3

2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid

Cat. No.: B6171929
CAS No.: 115196-41-3
M. Wt: 222.28 g/mol
InChI Key: JXOUAWPLIRNMAT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,3-dimethylbutanoic acid is an organic compound characterized by a butanoic acid backbone with a 4-methoxyphenyl group and two methyl groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,3-dimethylbutanoic acid.

    Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form an intermediate.

    Acid Work-Up: The intermediate is then subjected to an acid work-up to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 4-methoxyphenylbutanol.

Scientific Research Applications

2-(4-Methoxyphenyl)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar in structure but lacks the dimethylbutanoic acid moiety.

    2-(4-Methoxyphenyl)ethanol: Contains a similar aromatic ring but with an ethanol group instead of a butanoic acid.

Uniqueness

2-(4-Methoxyphenyl)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

115196-41-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C13H18O3/c1-13(2,3)11(12(14)15)9-5-7-10(16-4)8-6-9/h5-8,11H,1-4H3,(H,14,15)

InChI Key

JXOUAWPLIRNMAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)OC)C(=O)O

Purity

95

Origin of Product

United States

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